molecular formula C20H18N2O4S B13380206 (5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13380206
M. Wt: 382.4 g/mol
InChI Key: ZNWBZWQEHUQJDU-QGMBQPNBSA-N
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Description

This compound belongs to the class of thiazol-4-one derivatives, characterized by a benzylidene-substituted thiazole core. Its structure features a 6-methoxy-1,3-benzodioxol-5-yl group at the 5-position and a 2,4-dimethylanilino substituent at the 2-position of the thiazole ring. The (5E)-configuration of the benzylidene moiety distinguishes it from Z-isomers, which are more commonly reported in synthetic studies .

Properties

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

(5E)-2-(2,4-dimethylphenyl)imino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18N2O4S/c1-11-4-5-14(12(2)6-11)21-20-22-19(23)18(27-20)8-13-7-16-17(26-10-25-16)9-15(13)24-3/h4-9H,10H2,1-3H3,(H,21,22,23)/b18-8+

InChI Key

ZNWBZWQEHUQJDU-QGMBQPNBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC4=C(C=C3OC)OCO4)/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC4=C(C=C3OC)OCO4)S2)C

Origin of Product

United States

Preparation Methods

Key Reaction Types

  • Condensation Reaction: Formation of the methylidene bridge via condensation between the thiazol-4-one and the benzodioxolyl aldehyde.
  • Nucleophilic Substitution: Introduction of the 2,4-dimethylanilino substituent at position 2 of the thiazolone ring, often through reaction of a thiazol-4-one precursor with 2,4-dimethylaniline.

Detailed Preparation Methods

Preparation of the Thiazol-4-one Core

The thiazol-4-one scaffold is generally prepared by cyclization reactions involving appropriate precursors such as thioamides and α-haloketones or α-haloesters. For example:

Step Reactants Conditions Outcome Yield (%)
1 2,4-dimethylaniline + α-haloketone Reflux in ethanol or suitable solvent Formation of thiazol-4-one intermediate 75–85%

This step forms the 2-(2,4-dimethylanilino)-1,3-thiazol-4-one intermediate, setting the stage for further functionalization.

Synthesis of the Benzodioxolyl Aldehyde

The aldehyde containing the 6-methoxy-1,3-benzodioxol-5-yl group is typically synthesized or procured as a key electrophilic component. The benzodioxole ring is introduced through methoxylation and dioxolane ring formation on a catechol derivative, followed by formylation at the 5-position.

Step Reactants Conditions Outcome Yield (%)
1 Catechol derivative + methanol + acid catalyst Reflux Formation of 6-methoxy-1,3-benzodioxole 80–90%
2 Formylation (e.g., Vilsmeier-Haack reaction) Controlled temperature, inert atmosphere Introduction of aldehyde group at 5-position 70–85%

Final Condensation to Form the Target Compound

The final step involves condensation of the thiazol-4-one intermediate with the benzodioxolyl aldehyde under mild conditions, often in the presence of a base or acid catalyst to facilitate the formation of the exocyclic double bond (methylidene) at position 5.

Step Reactants Conditions Outcome Yield (%)
1 2-(2,4-dimethylanilino)-1,3-thiazol-4-one + 6-methoxy-1,3-benzodioxol-5-yl aldehyde Stirring in ethanol or methanol, with catalytic acid/base, room temp to reflux Formation of (5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one 70–88%

Typical reaction times range from several hours to overnight to ensure complete conversion.

Representative Experimental Data

Parameter Data
Molecular Weight 382.4 g/mol
Melting Point Not explicitly reported; expected range ~160–180 °C based on analogues
Purification Recrystallization or silica gel chromatography
Characterization NMR (1H, 13C), Mass Spectrometry, IR spectroscopy confirming thiazolone and benzodioxolyl moieties

Notes on Reaction Conditions and Optimization

  • Solvent Choice: Ethanol, methanol, or dichloromethane are common solvents; protic solvents favor condensation reactions.
  • Catalysts: Triethylamine or mild acids can catalyze condensation; triethylamine is preferred for mild basic conditions.
  • Temperature: Room temperature to reflux depending on reactant reactivity and solvent boiling point.
  • Purification: Silica gel chromatography and recrystallization from alcohol solvents yield pure product.

Summary Table of Preparation Steps

Step Reactants Reaction Type Conditions Yield (%) Notes
1 2,4-Dimethylaniline + α-haloketone Cyclization Reflux in ethanol 75–85 Forms thiazol-4-one core
2 Catechol derivative + methanol + acid Methoxylation + dioxolane formation Reflux 80–90 Benzodioxole ring synthesis
3 Benzodioxole derivative + formylation reagent Formylation (Vilsmeier-Haack) Controlled temp 70–85 Aldehyde introduction
4 Thiazol-4-one + benzodioxolyl aldehyde Condensation Room temp to reflux, catalytic base/acid 70–88 Final compound formation

Chemical Reactions Analysis

Reactivity of the α,β-Unsaturated Ketone System

The methylidene group (C=CH) conjugated to the ketone in the thiazol-4-one ring enables nucleophilic additions and cycloadditions.
Key reactions:

  • Michael Addition : The electron-deficient double bond can react with nucleophiles (e.g., amines, thiols). For example, thiol-containing compounds (e.g., glutathione) may form adducts at the β-position .

  • Diels-Alder Reactions : The conjugated diene system may participate in [4+2] cycloadditions with dienophiles like maleic anhydride .

Table 1: Hypothetical Reactions at the α,β-Unsaturated System

Reagent/ConditionExpected ProductDriving Force
Thiophenol (PhSH)β-Sulfanylated thiazol-4-one derivativeNucleophilic conjugate addition
EthylenediamineBis-adduct via 1,4-additionStabilization via chelation
UV light/O₂Photooxidation to epoxide or dihydroxy derivativeRadical-mediated oxidation

Thiazol-4-One Core Reactivity

The thiazol-4-one ring is susceptible to nucleophilic attack at the carbonyl carbon and electrophilic substitution at aromatic positions.
Observed transformations in analogs:

  • Hydrolysis : Under acidic/basic conditions, the carbonyl may hydrolyze to a carboxylic acid, though steric hindrance from the methylidene group could slow this process .

  • Ring-Opening Reactions : Reaction with Grignard reagents (e.g., MeMgBr) may cleave the thiazole ring, forming thioamide intermediates.

Table 2: Thiazol-4-One Reactivity

Reaction TypeConditionsProduct
Acidic HydrolysisHCl/H₂O, refluxThiazole-4-carboxylic acid derivative
Nucleophilic SubstitutionNaBH₄, MeOHReduced thiazolidin-4-one
Electrophilic Aromatic SubstitutionHNO₃/H₂SO₄Nitro-substituted thiazol-4-one

Benzodioxol and Methoxy Group Reactivity

The 6-methoxy-1,3-benzodioxol substituent directs electrophilic substitution to the 4-position (para to methoxy) due to its electron-donating effects.
Key pathways:

  • Demethylation : HBr/AcOH may cleave the methoxy group to a hydroxyl .

  • Oxidative Ring Opening : Strong oxidizers (e.g., KMnO₄) could break the dioxolane ring, forming a catechol derivative .

Anilino Group Reactivity

The 2,4-dimethylanilino moiety participates in:

  • Diazotization : Forms diazonium salts for coupling reactions (e.g., azo dyes).

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-substituted derivatives.

Table 3: Anilino Group Modifications

ReactionReagentOutcome
DiazotizationNaNO₂/HCl, 0–5°CDiazonium salt for aryl coupling
N-MethylationCH₃I, K₂CO₃N-Methylanilino derivative
Schiff Base FormationAldehydes (e.g., benzaldehyde)Imine-linked conjugates

Thermal and Photochemical Stability

The compound’s extended conjugation suggests sensitivity to UV light, potentially leading to:

  • E/Z Isomerization : At the methylidene double bond under UV irradiation .

  • Radical Polymerization : In the presence of initiators (e.g., AIBN), forming oligomers .

Biological Reactivity (Inferred)

While specific studies are unavailable, analogs with similar structures (e.g., CHEMBL39558 , EVT-1390594) show:

  • Enzyme Inhibition : Binding to kinases via H-bonding with the thiazol-4-one carbonyl.

  • Metabolic Oxidation : Hepatic CYP450-mediated oxidation of the benzodioxol ring .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its use as an anti-inflammatory and anticancer agent, with some studies suggesting it may inhibit the growth of cancer cells.

    Industry: It can be used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenyl)imino]-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Benzylidene Groups

The synthesis and properties of (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogues (e.g., 6a–j) are extensively documented . These compounds differ in substituents on the benzylidene and anilino moieties, which significantly impact their biological and physicochemical properties.

Compound ID Benzylidene Substituent Anilino Substituent Yield (%) Notable Activity/Property Reference
Target Compound 6-Methoxy-1,3-benzodioxol-5-yl 2,4-Dimethylphenyl N/A N/A
6a–j (Z-isomer) Varied (e.g., nitro, chloro) Varied (e.g., 4-methyl) 44–90 Antibacterial (MIC50: 12.5–50 μg/mL)
4e 1,4-Benzodioxan-6-yl Methyl 98 High yield under Method A
15 1,3-Benzodioxol-5-yl 2-Phenylethyl N/A Crystallographically characterized

Key Observations :

  • Synthetic Efficiency: The target compound’s synthesis likely follows methods similar to 6a–j, which use potassium carbonate and methanol under mild conditions . However, yields for Z-isomers range widely (44–90%), suggesting steric or electronic effects from substituents influence reaction efficiency .
  • Biological Activity : Analogues 6a–j exhibit antibacterial activity (MIC50: 12.5–50 μg/mL), but the E-isomer’s activity remains unexplored in the evidence. The 6-methoxy-1,3-benzodioxol group in the target compound may enhance membrane permeability compared to nitro or chloro substituents .
Analogues with Heterocyclic Modifications
  • Furyl-Substituted Derivatives: Compounds like (5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-(phenylamino)-1,3-thiazol-4(5H)-one () replace the benzodioxol group with a chlorophenyl-furyl system. Such substitutions alter electronic properties and may reduce metabolic stability due to increased hydrophobicity .
  • Piperidinyl Derivatives: (5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one () demonstrates the impact of replacing an anilino group with a piperidine ring. Piperidinyl derivatives often exhibit improved solubility and bioavailability .
Crystallographic and Conformational Comparisons
  • Planarity and Packing : The 6-methoxy-1,3-benzodioxol group in the target compound may induce planar molecular conformations, similar to the 1,4-benzodioxan group in 4e . This planarity could facilitate π-π stacking in crystal lattices, as observed in crystallographically characterized analogues .
  • This difference may affect aggregation behavior in solid-state applications .

Biological Activity

The compound (5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Aniline Substituent : A dimethyl-substituted aniline group which may influence its biological activity.
  • Benzodioxole Moiety : This aromatic component is known for its diverse pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. The specific compound has been evaluated in various cancer cell lines, revealing several key findings:

Cytotoxicity and Mechanisms

  • Cell Viability : The compound was tested on multiple human cancer cell lines including A549 (lung), SH-SY5Y (neuroblastoma), and CACO-2 (colorectal). Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 1.61 to 1.98 µg/mL across different cell lines .
  • Reactive Oxygen Species (ROS) Production : The compound significantly reduced ROS levels in treated cells, suggesting a potential mechanism involving oxidative stress modulation .
  • Apoptosis Induction : Flow cytometry analyses revealed that the compound promotes apoptosis in cancer cells, as evidenced by increased caspase-3 activity and cell cycle arrest at the G0/G1 phase .
  • Metabolic Effects : It was observed that the compound affects cellular metabolism by decreasing lactate dehydrogenase release and overall metabolic activity in treated cells .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial properties against various bacterial strains. Studies indicate:

  • Broad Spectrum Activity : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent .
  • Biofilm Inhibition : It demonstrated significant activity against biofilms formed by pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is often linked to their structural features. Key observations include:

  • Electron-Donating Groups : The presence of methyl groups on the aniline moiety enhances cytotoxicity.
  • Thiazole Ring Importance : The thiazole scaffold is essential for both anticancer and antimicrobial activities. Modifications at specific positions can lead to increased potency or selectivity against particular targets .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • In Vivo Studies : Animal models have shown that compounds similar to the one studied can inhibit tumor growth effectively when administered orally, providing a basis for future clinical trials .
  • Combination Therapies : Research indicates that thiazole derivatives may enhance the effects of existing chemotherapeutic agents, suggesting potential applications in combination therapy for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5E)-2-(2,4-dimethylanilino)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one?

  • Methodological Answer: The compound can be synthesized via a multi-step pathway involving:

  • Step 1: Condensation of 6-methoxy-1,3-benzodioxole-5-carbaldehyde with 2-(2,4-dimethylanilino)-1,3-thiazol-4-one under acidic conditions (e.g., acetic acid or DMF with ammonium acetate as a catalyst) to form the benzylidene intermediate .
  • Step 2: Purification via recrystallization from a DMF-acetic acid or ethanol-water mixture to improve yield and purity .
  • Key Variables: Reaction time (2–6 hours reflux), solvent polarity, and catalyst loading significantly influence product formation.

Q. How can the structure and purity of this thiazol-4-one derivative be confirmed?

  • Methodological Answer: Use a combination of:

  • Spectroscopic Techniques:
  • 1H/13C NMR: Assign peaks for the benzodioxolyl methylidene group (δ 6.8–7.2 ppm for aromatic protons) and thiazol-4-one carbonyl (δ 165–175 ppm) .
  • IR Spectroscopy: Confirm C=O (1680–1720 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .
  • Elemental Analysis: Match experimental vs. calculated C, H, N, S percentages (error < 0.5%) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and binding modes?

  • Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to simulate interactions with target proteins (e.g., microbial enzymes or cancer-related kinases). Parameterize the compound’s 3D structure (optimized via DFT calculations) and assess binding affinity (ΔG values) .
  • ADMET Prediction: Tools like SwissADME evaluate pharmacokinetic properties (e.g., GI absorption, CYP inhibition) to prioritize in vitro testing .
    • Example: A related thiazole derivative showed strong binding to E. coli DNA gyrase (docking score: −9.2 kcal/mol), aligning with its observed antimicrobial activity .

Q. How to resolve contradictions in biological activity data across similar thiazol-4-one derivatives?

  • Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. halogen groups) on bioactivity. For instance, 4-methylbenzylidene analogs (e.g., D3 in Table 1, ) exhibit higher antimicrobial potency due to enhanced lipophilicity .
  • Orthogonal Assays: Validate conflicting results using multiple assays (e.g., broth microdilution for MICs and time-kill kinetics for bactericidal effects) .

Q. What experimental strategies optimize the compound’s stability under physiological conditions?

  • Methodological Answer:

  • Degradation Studies: Incubate the compound in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
  • Stabilization Approaches: Co-crystallization with cyclodextrins or PEGylation to enhance aqueous solubility and reduce hydrolysis .

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